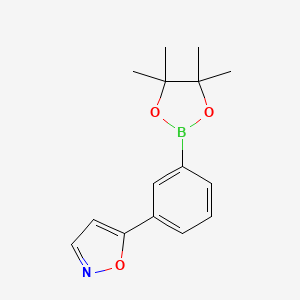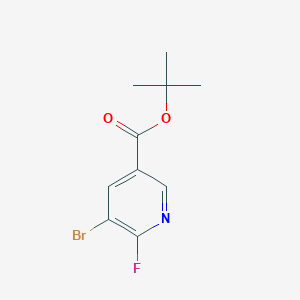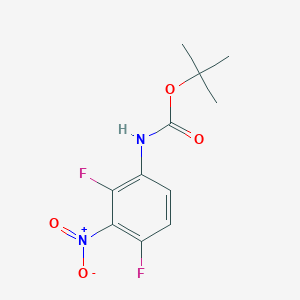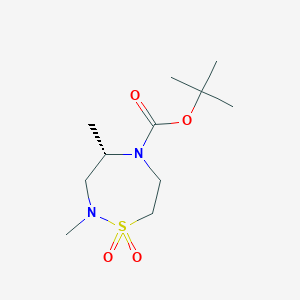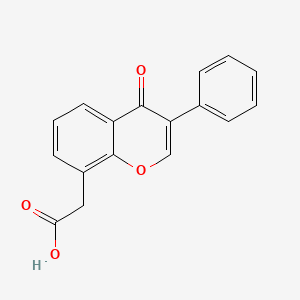
(4-Oxo-3-phenyl-4H-chromen-8-yl)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Oxo-3-phenyl-4H-chromen-8-yl)acetic acid is a chemical compound belonging to the class of chromene derivatives Chromenes are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Oxo-3-phenyl-4H-chromen-8-yl)acetic acid typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of 4-hydroxycoumarin with phenylacetic acid in the presence of a catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, are increasingly being adopted in industrial settings to minimize the environmental impact of the synthesis process .
化学反应分析
Types of Reactions
(4-Oxo-3-phenyl-4H-chromen-8-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, resulting in the formation of alcohol derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions often require the use of electrophiles such as halogens or nitro groups, along with appropriate catalysts and solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohol derivatives. Substitution reactions can introduce various functional groups onto the aromatic ring, resulting in a wide range of substituted chromene derivatives .
科学研究应用
Chemistry: The compound serves as a valuable intermediate in the synthesis of other chromene derivatives and related compounds.
Biology: It has shown potential as a bioactive molecule with various biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties.
Medicine: Research has explored its potential as a therapeutic agent for conditions such as cancer, cardiovascular diseases, and neurodegenerative disorders.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals
作用机制
The mechanism of action of (4-Oxo-3-phenyl-4H-chromen-8-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can modulate various biological processes by binding to enzymes, receptors, or other proteins. For example, it may inhibit the activity of certain enzymes involved in oxidative stress or inflammation, thereby exerting its antioxidant or anti-inflammatory effects. Additionally, its structural features allow it to interact with DNA or other cellular components, influencing gene expression and cellular functions .
相似化合物的比较
Similar Compounds
Coumarin: A naturally occurring compound with a similar chromene structure, known for its anticoagulant and antimicrobial properties.
Warfarin: A synthetic derivative of coumarin used as an anticoagulant medication.
Dicoumarol: Another anticoagulant compound derived from coumarin.
Uniqueness
(4-Oxo-3-phenyl-4H-chromen-8-yl)acetic acid is unique due to its specific structural features, which confer distinct biological activities and potential applications. Unlike other similar compounds, it possesses an acetic acid moiety, which may enhance its solubility and bioavailability. Additionally, its specific substitution pattern on the chromene ring can influence its interaction with biological targets, making it a valuable compound for further research and development .
属性
CAS 编号 |
87627-17-6 |
|---|---|
分子式 |
C17H12O4 |
分子量 |
280.27 g/mol |
IUPAC 名称 |
2-(4-oxo-3-phenylchromen-8-yl)acetic acid |
InChI |
InChI=1S/C17H12O4/c18-15(19)9-12-7-4-8-13-16(20)14(10-21-17(12)13)11-5-2-1-3-6-11/h1-8,10H,9H2,(H,18,19) |
InChI 键 |
FMQFDPXKSNAJLI-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=COC3=C(C=CC=C3C2=O)CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![[6-Methoxy-2-(4-methylphenyl)quinolin-4-yl]methanol](/img/structure/B11847266.png)

![{3-[Butyl(methyl)sulfamoyl]phenyl}boronic acid](/img/structure/B11847283.png)
